molecular formula C7HBrF3N B1449665 3-Bromo-2,5,6-trifluorobenzonitrile CAS No. 485318-78-3

3-Bromo-2,5,6-trifluorobenzonitrile

Cat. No. B1449665
CAS RN: 485318-78-3
M. Wt: 235.99 g/mol
InChI Key: DLXLZWPGCSVVLE-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzonitrile is a chemical compound with the CAS Number: 485318-78-3 . It has a molecular weight of 235.99 and its IUPAC name is 3-bromo-2,5,6-trifluorobenzonitrile .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5,6-trifluorobenzonitrile can be represented by the InChI code: 1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H . This indicates that the molecule consists of a benzene ring with bromo, trifluoro, and nitrile substituents.


Physical And Chemical Properties Analysis

3-Bromo-2,5,6-trifluorobenzonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Pharmaceutical Research

3-Bromo-2,5,6-trifluorobenzonitrile: is a compound with potential applications in pharmaceutical research. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, makes it a valuable intermediate for the synthesis of various pharmacologically active molecules. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and bioavailability of therapeutic agents .

Material Science

In the realm of material science, 3-Bromo-2,5,6-trifluorobenzonitrile can be utilized as a precursor for the development of advanced materials. Its bromine atom can undergo further functionalization, leading to the creation of polymers or coatings with specific properties such as increased resistance to degradation or improved thermal stability .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis as a building block for the construction of complex molecules. Its reactivity allows for selective transformations, enabling chemists to design and synthesize new compounds with precision. It is particularly useful in cross-coupling reactions, which are pivotal in the synthesis of a wide array of organic compounds .

Analytical Chemistry

3-Bromo-2,5,6-trifluorobenzonitrile: can be employed as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in methods such as NMR spectroscopy and mass spectrometry, aiding in the identification and quantification of substances within a sample .

Chromatography Research

The compound’s distinct physicochemical characteristics, such as its polarity and volatility, make it an excellent candidate for chromatographic studies. It can be used to test and develop new chromatographic methods or stationary phases that could improve the separation of complex mixtures .

Life Science Research

In life sciences, 3-Bromo-2,5,6-trifluorobenzonitrile could be used in the study of cell signaling pathways or as a molecular probe. Its ability to be tagged or incorporated into larger biomolecules without disrupting their native function makes it a valuable tool for tracing and studying biological processes .

Safety and Hazards

This compound is considered hazardous. It has the signal word “Danger” and hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2,5,6-trifluorobenzonitrile It is known that this compound is used in chemical synthesis studies .

Mode of Action

The exact mode of action of 3-Bromo-2,5,6-trifluorobenzonitrile It is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-2,5,6-trifluorobenzonitrile It is known to be involved in the suzuki–miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-2,5,6-trifluorobenzonitrile It is known that the compound is a solid at room temperature .

Result of Action

The molecular and cellular effects of 3-Bromo-2,5,6-trifluorobenzonitrile It is known to be involved in the suzuki–miyaura coupling reaction, which forms carbon–carbon bonds .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Bromo-2,5,6-trifluorobenzonitrile It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .

properties

IUPAC Name

3-bromo-2,5,6-trifluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXLZWPGCSVVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5,6-trifluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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